molecular formula C8H17ClN2O B13467968 3,3-Dimethylpiperidine-4-carboxamide hydrochloride

3,3-Dimethylpiperidine-4-carboxamide hydrochloride

Cat. No.: B13467968
M. Wt: 192.68 g/mol
InChI Key: JQOWIPMGKLYITP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethylpiperidine-4-carboxamide hydrochloride is a chemical compound with the molecular formula C8H17ClN2O. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a carboxamide group at the 4-position and two methyl groups at the 3-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethylpiperidine-4-carboxamide hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.

    Introduction of Methyl Groups: The methyl groups at the 3-position can be introduced via alkylation reactions using methylating agents like methyl iodide.

    Formation of the Carboxamide Group: The carboxamide group at the 4-position can be introduced through the reaction of the piperidine derivative with a suitable carboxylating agent, such as phosgene or carbonyldiimidazole.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylpiperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 3,3-Dimethylpiperidine-4-amine.

    Substitution: N-alkylated derivatives of this compound.

Scientific Research Applications

3,3-Dimethylpiperidine-4-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 3,3-Dimethylpiperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylpiperidine-4-carboxamide: Similar structure but lacks the hydrochloride salt form.

    3,3-Dimethylpiperidin-4-one hydrochloride: Contains a ketone group instead of a carboxamide group.

    3,3-Dimethylpiperidin-4-ol: Contains a hydroxyl group instead of a carboxamide group.

Uniqueness

3,3-Dimethylpiperidine-4-carboxamide hydrochloride is unique due to the presence of both the carboxamide group and the hydrochloride salt form, which can influence its solubility, stability, and reactivity. This makes it particularly valuable in specific research and industrial applications where these properties are desired.

Properties

Molecular Formula

C8H17ClN2O

Molecular Weight

192.68 g/mol

IUPAC Name

3,3-dimethylpiperidine-4-carboxamide;hydrochloride

InChI

InChI=1S/C8H16N2O.ClH/c1-8(2)5-10-4-3-6(8)7(9)11;/h6,10H,3-5H2,1-2H3,(H2,9,11);1H

InChI Key

JQOWIPMGKLYITP-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCC1C(=O)N)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.